17 beta-Acetoxy-5 alpha-androstan-3-one
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Overview
Description
17 beta-Acetoxy-5 alpha-androstan-3-one: is a steroid hormone with the molecular formula C21H32O3 Androstanolone acetate or Dihydrotestosterone acetate . This compound is a derivative of dihydrotestosterone (DHT), a potent androgen hormone that plays a crucial role in the development and maintenance of male characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17 beta-Acetoxy-5 alpha-androstan-3-one typically involves the acetylation of dihydrotestosterone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to promote the acetylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized reactors designed to handle the specific requirements of steroid synthesis .
Chemical Reactions Analysis
Types of Reactions: 17 beta-Acetoxy-5 alpha-androstan-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone group.
Reduction: This reaction can reduce the ketone group back to a hydroxyl group.
Substitution: This reaction can replace the acetoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 17 beta-hydroxy-5 alpha-androstan-3-one.
Reduction: Formation of 17 beta-hydroxy-5 alpha-androstan-3-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 17 beta-Acetoxy-5 alpha-androstan-3-one is used as a reference compound for studying steroidal reactions and mechanisms. It serves as a model compound for understanding the behavior of androgens under various chemical conditions .
Biology: In biological research, this compound is used to study the effects of androgens on cellular processes. It helps in understanding the role of androgens in cell growth, differentiation, and metabolism .
Medicine: In medicine, this compound is used in hormone replacement therapy and the treatment of androgen deficiency. It is also studied for its potential use in treating conditions such as muscle wasting and osteoporosis .
Industry: In the pharmaceutical industry, this compound is used in the development of androgenic drugs. It serves as a precursor for the synthesis of various steroidal medications .
Mechanism of Action
The mechanism of action of 17 beta-Acetoxy-5 alpha-androstan-3-one involves its conversion to dihydrotestosterone (DHT) in the body. DHT binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes. This activation results in the development and maintenance of male characteristics, such as muscle growth, hair growth, and the deepening of the voice .
Comparison with Similar Compounds
Epiandrosterone: A metabolite of DHT with weak androgenic activity.
Androsterone: Another metabolite of DHT with weak androgenic activity.
5 beta-Androstan-3 beta-ol-17-one: A reduced form of DHT with different biological activities.
Uniqueness: 17 beta-Acetoxy-5 alpha-androstan-3-one is unique due to its potent androgenic activity and its role as a precursor for the synthesis of various androgenic drugs. Its acetoxy group also provides a site for further chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
1164-92-7 |
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Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
ILCTUFVQFCIIDS-KRUBMYLRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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